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Compound of Interest

Compound Name: 2-Cyano-6-isopropylpyridine

Cat. No.: B1603522 Get Quote

An In-depth Technical Guide to the Chemical Properties of 2-Cyano-6-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Cyano-6-isopropylpyridine is a substituted pyridine derivative that holds significant value as

a versatile intermediate in organic synthesis. Its unique trifunctional structure—comprising a

pyridine ring, a cyano group, and an isopropyl substituent—imparts a distinct profile of reactivity

and utility. The pyridine core is a ubiquitous scaffold in numerous pharmaceuticals and

agrochemicals, while the cyano group serves as a powerful synthetic handle, capable of

transformation into a wide array of other functional groups such as amines, amides, and

carboxylic acids.[1] The isopropyl group at the 6-position provides steric bulk and lipophilicity,

which can be strategically employed to modulate the physicochemical and pharmacological

properties of target molecules. This guide offers a comprehensive exploration of the chemical

properties, synthesis, reactivity, and applications of 2-Cyano-6-isopropylpyridine, providing

essential insights for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Profile
The fundamental properties of 2-Cyano-6-isopropylpyridine are crucial for its handling,

characterization, and application in synthetic chemistry.

Physical and Chemical Properties
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The properties of this molecule are dictated by its constituent functional groups. The pyridine

ring provides a basic nitrogen atom, while the cyano and isopropyl groups contribute to its

polarity and steric profile.

Property Value Source(s)

IUPAC Name
6-(propan-2-yl)pyridine-2-

carbonitrile
[2]

CAS Number 337904-76-4 [2][3]

Molecular Formula C₉H₁₀N₂ [2]

Molecular Weight 146.19 g/mol [2]

Appearance
Expected to be a liquid or low-

melting solid
General

Solubility

Soluble in common organic

solvents (e.g., DCM, EtOAc,

DMSO)

General

Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of

2-Cyano-6-isopropylpyridine. While a specific experimental spectrum for this exact

compound is not publicly available, a highly accurate predicted profile can be derived from data

on analogous structures like 2-cyanopyridine and 2-isopropylpyridine.[4][5]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the aromatic protons on the pyridine ring and the aliphatic protons of the isopropyl group.

The pyridine protons will appear in the aromatic region (δ 7.0-8.5 ppm) and will exhibit

coupling patterns characteristic of a 1,2,3-trisubstituted benzene-like system. The isopropyl

group will present as a septet for the methine proton (-CH) and a doublet for the six

equivalent methyl protons (-CH₃).

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine unique signals. The

cyano carbon (C≡N) will appear around δ 117-118 ppm.[4] The pyridine ring carbons will
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resonate in the δ 120-160 ppm region, with the carbon attached to the cyano group being the

most deshielded. The aliphatic carbons of the isopropyl group will appear upfield.

Infrared (IR) Spectroscopy: The most characteristic peak in the IR spectrum is the sharp,

strong absorption band for the nitrile (C≡N) stretch, typically found in the 2220-2240 cm⁻¹

region. Other significant absorptions will include C-H stretches for the aromatic and aliphatic

groups and C=C/C=N ring stretching vibrations in the 1400-1600 cm⁻¹ range.

Mass Spectrometry (MS): In mass spectrometry using electron ionization (EI), the molecular

ion peak (M⁺) would be observed at m/z = 146. A prominent fragment would likely

correspond to the loss of a methyl group ([M-15]⁺) from the isopropyl substituent, resulting in

a peak at m/z = 131.

Spectroscopy Expected Key Features

¹H NMR

Aromatic protons (δ ~7.5-7.9 ppm), Isopropyl

CH (septet, δ ~3.1 ppm), Isopropyl CH₃

(doublet, δ ~1.3 ppm)

¹³C NMR
Cyano C (δ ~117 ppm), Aromatic Cs (δ ~120-

160 ppm), Isopropyl Cs (δ ~22, 35 ppm)

IR (cm⁻¹)
~2230 (C≡N stretch, strong), ~2970 (aliphatic C-

H stretch), ~1580 (C=N/C=C ring stretch)

MS (m/z) 146 (M⁺), 131 ([M-CH₃]⁺)

Synthesis and Manufacturing
The preparation of 2-Cyano-6-isopropylpyridine typically involves the introduction of a cyano

group onto a pre-existing 6-isopropylpyridine scaffold. The most common and industrially

scalable method is the nucleophilic substitution of a halide at the 2-position.

Common Synthetic Route: Cyanation of 2-Halo-6-
isopropylpyridine
This method relies on the reaction of a 2-halo-6-isopropylpyridine (where the halogen is

typically chlorine or fluorine) with an alkali metal cyanide, such as sodium cyanide (NaCN) or
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potassium cyanide (KCN).[6][7] The reaction is generally performed in a polar aprotic solvent

like dimethyl sulfoxide (DMSO) or N-methylpyrrolidinone (NMP) at elevated temperatures.[6]

The choice of the leaving group (halide) is critical; fluoro-pyridines are often more reactive

towards nucleophilic aromatic substitution than their chloro-analogues.[6]

Workflow for Synthesis

Figure 1: Synthetic Workflow for 2-Cyano-6-isopropylpyridine
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Caption: Figure 1: Synthetic Workflow for 2-Cyano-6-isopropylpyridine.

Detailed Experimental Protocol (Representative)
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,

thermometer, and nitrogen inlet, add 2-fluoro-6-isopropylpyridine (1.0 eq) and dimethyl

sulfoxide (DMSO, 5-10 volumes).

Reagent Addition: Add sodium cyanide (NaCN, 1.1-1.5 eq) to the stirred solution.[6] Caution:

Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

Reaction: Heat the reaction mixture to 60–85 °C and monitor the reaction progress by thin-

layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6] The

reaction is typically complete within 4-12 hours.

Work-up: After completion, cool the mixture to room temperature and carefully pour it into ice

water to quench the reaction.[6]

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or

dichloromethane (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by silica gel column chromatography to yield pure 2-Cyano-6-isopropylpyridine.

Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Cyano-6-isopropylpyridine is a composite of the behaviors of its functional

groups, making it a versatile synthetic intermediate.

Reactions of the Cyano Group
The electron-withdrawing nature of the adjacent pyridine ring enhances the electrophilicity of

the nitrile carbon, making it susceptible to nucleophilic attack.[8]

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to first form

the corresponding amide (6-isopropylpicolinamide) and subsequently the carboxylic acid (6-

isopropylpicolinic acid).
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Reduction: The nitrile can be reduced to a primary amine (2-(aminomethyl)-6-

isopropylpyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or

through catalytic hydrogenation.

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the

cyano group to form ketones after acidic work-up.

Reactions Involving the Pyridine Ring
The pyridine ring is electron-deficient, a characteristic that is amplified by the electron-

withdrawing cyano group at the 2-position. This makes the ring generally resistant to

electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, especially

at the positions ortho and para to the nitrogen.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like

m-CPBA or hydrogen peroxide. This N-oxide intermediate can then be used to facilitate

substitutions at the 2- and 4-positions.[8]

Bioconjugation: Inspired by the reactivity of the drug apalutamide, 2-cyanopyridine moieties

are known to react efficiently and selectively with the N-terminal cysteine residues of

peptides under mild aqueous conditions.[9][10] This reaction proceeds via nucleophilic attack

of the cysteine thiol on the cyano carbon, followed by cyclization to form a stable thiazoline

ring. This property makes 2-Cyano-6-isopropylpyridine a valuable fragment for designing

covalent inhibitors or bioconjugation agents in drug development.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b140075
https://pmc.ncbi.nlm.nih.gov/articles/PMC10882492/
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00437j
https://www.benchchem.com/product/b1603522?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10882492/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Key Reactivity Pathways
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Caption: Figure 2: Key Reactivity Pathways.

Applications in Research and Drug Development
Substituted cyanopyridines are privileged structures in medicinal chemistry and materials

science.

Pharmaceutical Intermediates: The 2-cyanopyridine moiety is a key building block for

numerous active pharmaceutical ingredients (APIs).[1] Its ability to be converted into various

functional groups allows for extensive structure-activity relationship (SAR) studies.

Compounds containing this scaffold have been explored for a range of biological activities,

including as anticancer agents targeting kinases like VEGFR-2 and HER-2.[11]

Bioconjugation Chemistry: As noted, the specific and efficient reaction of 2-cyanopyridines

with cysteine residues is a highly attractive feature for developing targeted covalent inhibitors

and for the chemical modification of peptides and proteins.[9][10] The isopropyl group can
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serve to occupy hydrophobic pockets in protein binding sites, enhancing potency and

selectivity.

Agrochemicals: Pyridine-based compounds are widely used as herbicides and pesticides,

and 2-cyano-6-substituted pyridines serve as important intermediates in their synthesis.[6]

Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Cyano-6-isopropylpyridine is not widely

available, data from analogous compounds like 2-cyanopyridine and other substituted

cyanopyridines provide essential guidance.[12][13]

Hazards: Cyanopyridine derivatives are generally classified as toxic if swallowed, in contact

with skin, or if inhaled.[14] They can cause serious skin and eye irritation.[12]

Precautions:

Handle only in a well-ventilated chemical fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.[12]

Avoid breathing dust, fumes, or vapors.

Keep away from heat, sparks, and open flames.

First Aid: In case of exposure, seek immediate medical attention. If swallowed, call a poison

center or doctor immediately and rinse the mouth.[12] If on skin, wash with plenty of water. If

in eyes, rinse cautiously with water for several minutes.[12]

Conclusion
2-Cyano-6-isopropylpyridine is a valuable and versatile chemical building block. Its well-

defined synthesis from readily available precursors and the multifaceted reactivity of its cyano

group and pyridine ring make it an important intermediate for chemists in both academic and

industrial settings. The unique combination of its functional groups provides a platform for the

development of novel pharmaceuticals, particularly in the realm of targeted covalent inhibitors,

as well as in the broader fields of agrochemicals and materials science. A thorough
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understanding of its spectroscopic profile, reactivity, and handling requirements is paramount

for its safe and effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1603522#2-cyano-6-isopropylpyridine-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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